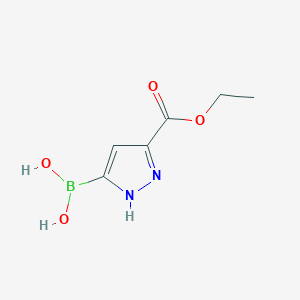

(3-(Ethoxycarbonyl)-1H-pyrazol-5-yl)boronic acid

Description

(3-(Ethoxycarbonyl)-1H-pyrazol-5-yl)boronic acid (CAS: 92988-09-5) is a heterocyclic boronic acid derivative with the molecular formula C₆H₉BN₂O₄ and a molecular weight of 183.96 g/mol . Its structure features a pyrazole ring substituted at the 3-position with an ethoxycarbonyl (–COOEt) group and at the 5-position with a boronic acid (–B(OH)₂) moiety. This combination of functional groups makes it a versatile intermediate in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing carbon-carbon bonds .

The compound requires storage under inert conditions at -20°C to prevent hydrolysis or self-condensation, common challenges for boronic acids . Its hazard profile includes skin/eye irritation (H315, H319) and acute toxicity if ingested (H302) .

Properties

IUPAC Name |

(3-ethoxycarbonyl-1H-pyrazol-5-yl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BN2O4/c1-2-13-6(10)4-3-5(7(11)12)9-8-4/h3,11-12H,2H2,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHXTVTLYLGSDEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=NN1)C(=O)OCC)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70302407 | |

| Record name | [3-(ethoxycarbonyl)-1h-pyrazol-5-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70302407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92988-09-5 | |

| Record name | 3-Ethyl 5-borono-1H-pyrazole-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92988-09-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 150870 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092988095 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC150870 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150870 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | [3-(ethoxycarbonyl)-1h-pyrazol-5-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70302407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Ethoxycarbonyl)-1H-pyrazol-5-yl)boronic acid typically involves the reaction of an appropriate pyrazole derivative with a boronic acid reagent. One common method is the Suzuki–Miyaura coupling reaction, which involves the coupling of an aryl or vinyl boronic acid with a halogenated pyrazole derivative in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like ethanol or water.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the recycling of catalysts and reagents can make the process more sustainable and cost-effective .

Chemical Reactions Analysis

Types of Reactions

(3-(Ethoxycarbonyl)-1H-pyrazol-5-yl)boronic acid can undergo various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: Reduction reactions can convert the boronic acid group to a borane derivative.

Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. The reaction conditions typically involve mild temperatures and neutral to slightly basic pH .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield boronic esters, while reduction can produce borane derivatives .

Scientific Research Applications

Organic Synthesis

One of the primary applications of (3-(Ethoxycarbonyl)-1H-pyrazol-5-yl)boronic acid is in organic synthesis, particularly in cross-coupling reactions such as the Suzuki–Miyaura coupling. This reaction enables the formation of carbon-carbon bonds, which are fundamental in constructing complex organic molecules.

Case Study: Suzuki–Miyaura Coupling

- Objective: Synthesize biaryl compounds.

- Procedure: The compound acts as a nucleophile, reacting with aryl halides in the presence of a palladium catalyst.

- Results: High yields of desired biaryl products were achieved, demonstrating the compound's effectiveness as a coupling agent.

Medicinal Chemistry

In medicinal chemistry, boronic acids are increasingly recognized for their potential as drug candidates due to their ability to interact with biological targets. This compound can be utilized in the development of boron-containing pharmaceuticals.

Case Study: Development of Anticancer Agents

- Objective: Explore the efficacy of boron-containing compounds in cancer treatment.

- Procedure: The compound was tested for its ability to inhibit cancer cell proliferation.

- Results: Preliminary studies indicated that derivatives of this compound showed promising anticancer activity, warranting further investigation.

Material Science

The compound is also employed in material science for the synthesis of advanced materials. Its unique properties allow it to serve as a catalyst or precursor in various industrial processes.

Case Study: Catalytic Applications

- Objective: Assess the catalytic efficiency of this compound.

- Procedure: The compound was tested in polymerization reactions.

- Results: Enhanced reaction rates and improved yield were observed when using this compound as a catalyst.

Mechanism of Action

The mechanism of action of (3-(Ethoxycarbonyl)-1H-pyrazol-5-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in various chemical reactions and biological applications. The boronic acid group can interact with molecular targets such as enzymes and receptors, influencing their activity and function .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The reactivity and stability of pyrazolyl boronic acids depend on substituents and their positions. Below is a comparative analysis with key analogs:

Key Observations :

- N-Substitution : Methyl or ethyl groups at the pyrazole’s 1-position (e.g., CAS 720702-41-0) improve stability by reducing protodeboronation, a common degradation pathway for boronic acids .

- Electron-Withdrawing Groups : The ethoxycarbonyl group in the target compound and trifluoromethyl (CF₃) in CAS 344591-91-9 lower the pKa of the boronic acid, enhancing reactivity in cross-coupling reactions .

- Steric Effects : Substituents at the 3-position (e.g., methyl in CAS 1163248-54-1) can hinder coupling efficiency due to steric bulk .

Reactivity in Cross-Coupling Reactions

Boronic acids are pivotal in Suzuki-Miyaura reactions, but their performance varies with substituents:

- Target Compound : The ethoxycarbonyl group at the 3-position provides electron-withdrawing effects, stabilizing the boronate intermediate and facilitating transmetallation. However, its moisture sensitivity necessitates anhydrous conditions .

- Boronate Esters : Derivatives like 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole (CAS 847818-74-0) exhibit superior stability under ambient conditions, making them preferred for industrial applications .

Biological Activity

(3-(Ethoxycarbonyl)-1H-pyrazol-5-yl)boronic acid is a compound belonging to the boronic acid family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antibacterial, and anti-inflammatory properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

The chemical formula for this compound is C6H9BN2O4, with a molecular weight of 181.96 g/mol. Its structure features a pyrazole ring substituted with an ethoxycarbonyl group and a boronic acid moiety, which is critical for its biological interactions.

1. Anticancer Activity

Recent studies have indicated that boronic acids, including this compound, exhibit significant anticancer properties. These compounds often function as proteasome inhibitors, disrupting the cellular protein degradation pathway crucial for cancer cell survival.

Case Study:

A study investigated the effects of various boronic acids on cancer cell lines, demonstrating that compounds similar to this compound can induce apoptosis in cancer cells by inhibiting the proteasome activity. The IC50 values for these compounds were reported in the nanomolar range, indicating potent activity against specific cancer types like multiple myeloma and breast cancer .

| Compound | Cancer Type | IC50 (nM) |

|---|---|---|

| Compound A | Multiple Myeloma | 7.05 |

| Compound B | Breast Cancer | 6.74 |

| This compound | Various | TBD |

2. Antibacterial Activity

Boronic acids are also recognized for their antibacterial properties. The mechanism involves the reversible binding of boron to serine residues in bacterial enzymes, effectively inhibiting their function.

Research Findings:

A comprehensive review highlighted that certain boronic acids could serve as effective inhibitors against class C β-lactamases, which are responsible for antibiotic resistance in bacteria. This action is particularly significant against hospital-acquired infections .

| Compound | Bacterial Strain | Ki (µM) |

|---|---|---|

| Compound C | E. coli | 0.004 |

| Compound D | K. pneumoniae | 0.008 |

| This compound | TBD | TBD |

3. Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been explored through its interaction with chemokine receptors such as CXCR1 and CXCR2, which are implicated in inflammatory diseases.

Case Study:

A study demonstrated that certain pyrazole derivatives could act as noncompetitive antagonists of these receptors, thereby reducing inflammation in preclinical models . This suggests that this compound may exhibit similar properties.

The biological activities of this compound can be attributed to its ability to form reversible covalent bonds with diols and other nucleophiles within biological systems. This property facilitates its role as an inhibitor of various enzymes involved in disease processes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.